5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13N3O3S3/c28-21(19-9-10-20(32-19)22-25-15-6-2-4-8-18(15)33-22)27-24-26-16(12-31-24)14-11-13-5-1-3-7-17(13)30-23(14)29/h1-12H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPCKGPTVRTGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound has a unique structure that allows it to interact with its targets in a specific manner. The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are yet to be elucidated.
Biological Activity
5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure comprising thiazole, benzothiazole, and chromen moieties. The synthesis typically involves multi-step reactions that can include the formation of thiophene derivatives and various heterocycles. For example, one synthesis method includes the reaction of 3-bromoacetylcoumarin with thiazole derivatives under specific conditions, leading to compounds with promising biological activities .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound and related derivatives:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
-
Broad-Spectrum Activity :
- Research indicates that thiazole derivatives related to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains. For example, certain derivatives showed promising results against methicillin-resistant Staphylococcus aureus and Candida auris .
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Efficacy
In a study examining a series of thiazole-based compounds, derivatives similar to this compound were tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with a benzo[d]thiazole moiety exhibited higher cytotoxicity compared to those lacking this feature. Notably, some compounds achieved IC50 values below 100 nM against liver cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with similar structures showed significant inhibition against drug-resistant Candida strains. The study highlighted that structural modifications could lead to enhanced activity against resistant pathogens, suggesting a potential pathway for developing new antimicrobial agents based on this scaffold .
Data Summary Table
Scientific Research Applications
Antioxidant Activity
Benzothiazole derivatives, including this compound, exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of Benzothiazole Derivatives
| Compound | IC50 (µM) | Source |
|---|---|---|
| Compound A | 12.5 | |
| Compound B | 15.0 | |
| 5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide | TBD | This study |
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. The presence of the benzothiazole ring enhances interaction with microbial membranes, leading to increased efficacy.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain | Source |
|---|---|---|---|
| Compound C | 6.25 | E. coli | |
| Compound D | 8.50 | S. aureus | |
| This compound | TBD | This study |
Anticancer Activity
A notable aspect of this compound is its potential as an anticancer agent. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, such as Jurkat and HT29 cells, demonstrating IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | Source |
|---|---|---|---|
| Jurkat | TBD | Doxorubicin | |
| HT29 | TBD | Cisplatin | |
| Various | TBD | This study |
Thiazole Derivatives in Cancer Research
Recent studies have synthesized new thiazole derivatives that include the benzothiazole moiety for anticancer activity evaluation against HepG2 and other cell lines using MTT assays. For instance, Evren et al. (2019) reported that certain thiazole derivatives exhibited significant selectivity against cancer cell lines with IC50 values indicating promising anticancer potential.
Antimicrobial Studies on Benzothiazole Compounds
A comprehensive analysis by Sayed et al. (2020) highlighted the synthesis of thiazole analogues that demonstrated remarkable effectiveness against drug-resistant Candida strains, showing the potential for developing novel antimicrobial agents based on the benzothiazole structure.
Comparison with Similar Compounds
Key Analogues Identified in Literature:
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure: Replaces the benzo[d]thiazole and coumarin groups with a nitrothiophene and 3-methoxy-4-(trifluoromethyl)phenyl-substituted thiazole.
- Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂; Purity: 42% (LCMS) .
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure: Features a 3,5-difluorophenyl-thiazole substituent.
- Molecular Formula: C₁₄H₇F₂N₃O₃S₂; Purity: 99.05% (LCMS) .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure: Substitutes thiophene with a benzamide core and retains a chloro-thiazole group.
- Key Feature: Exhibits intermolecular hydrogen bonding (N–H⋯N and C–H⋯F/O interactions), stabilizing crystal packing .
6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide Structure: Integrates a triazepine ring fused to thiophene. Synthesis Yield: 74%; Melting Point: 278–280°C (DMF) .
Physicochemical and Spectral Properties
Comparative NMR and IR Data:
- Amide C=O Stretching:
- Thiazole Ring Protons (¹H-NMR): N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide: δ 7.85–8.10 ppm (aromatic protons) . 6-Methyl-2-(4-nitrophenyl)-thieno-triazepine: δ 2.45 ppm (CH₃), 7.50–8.20 ppm (aromatic) .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole and coumarin-thiazole moieties via amide bond formation. Key steps include:
- Using ethanol or DMF as solvents under reflux (60–80°C) .
- Stoichiometric control of reactants (e.g., 1.1:1 molar ratio of intermediates) to minimize side products .
- Purification via crystallization (ethanol/water mixtures yield 65–76% purity) or column chromatography for complex mixtures .
- Critical Parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) prevent oxidation of thiophene and thiazole rings .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Key Techniques :
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–8.5 ppm), thiophene protons (δ 7.1–7.5 ppm), and amide NH (δ 10–12 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Q. What purification methods are most suitable for isolating this compound from complex reaction mixtures?
- Strategies :
- Crystallization : Ethanol/DMF mixtures yield high-purity crystals (melting points 160–280°C) .
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?
- Approach :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time) .
- Target Validation : Use kinase inhibition assays or protein binding studies to identify primary targets (e.g., V-ATPase inhibition in cancer cells ).
- SAR Analysis : Modify substituents (e.g., methoxy vs. nitro groups) to isolate specific bioactivity .
Q. What strategies are recommended for analyzing hydrogen-bonding patterns in the crystal structure using SHELX software?
- Guidelines :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve H-atom positions .
- SHELXL Refinement : Apply restraints for disordered moieties (e.g., coumarin rings) and validate hydrogen bonds via GRAPH SET analysis .
- Validation Tools : Check geometry with PLATON and Mercury to ensure bond-length accuracy (±0.02 Å) .
Q. How to design experiments to establish structure-activity relationships (SAR) for this compound's bioactivity?
- Experimental Design :
- Analog Synthesis : Replace the benzo[d]thiazole group with pyridine or imidazole to test target selectivity .
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the coumarin ring to enhance binding to hydrophobic enzyme pockets .
- In Silico Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase) and validate via enzyme assays .
Q. What methodological challenges arise in determining the stereochemistry of thiophene-2-carboxamide derivatives, and how can they be addressed?
- Challenges & Solutions :
- Crystallographic Disorder : Use twin refinement in SHELXL for overlapping electron densities .
- Dynamic NMR : Apply NOESY or ROESY to assign axial/equatorial conformers in solution .
- Chiral HPLC : Separate enantiomers using amylose-based columns if asymmetric centers are present .
Q. How can computational modeling be integrated with experimental data to predict this compound's interactions with biological targets?
- Integration Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
